molecular formula C17H14ClFN2O4S B5226111 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide

Cat. No. B5226111
M. Wt: 396.8 g/mol
InChI Key: KCYWTAGHNRNWRZ-UHFFFAOYSA-N
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Description

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, the compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide include the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, the compound has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide in lab experiments include its high potency and selectivity for specific enzymes and proteins. The compound has been shown to exhibit high activity against various cancer cell lines and has a low toxicity profile, making it a promising candidate for further development. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide. These include the optimization of the synthesis method to improve the yield and purity of the compound, the evaluation of its efficacy and safety in preclinical studies, and the development of new drug formulations for improved delivery and bioavailability. Additionally, the compound could be further evaluated for its potential applications in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide involves the reaction of 4-fluorobenzaldehyde with 2-chlorobenzoyl chloride in the presence of a base to form 2-chloro-N-(4-fluorobenzyl)benzamide. The resulting compound is then treated with chlorosulfonic acid and sodium hydroxide to form 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide.

Scientific Research Applications

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O4S/c18-15-6-5-13(21-16(22)7-8-26(21,24)25)9-14(15)17(23)20-10-11-1-3-12(19)4-2-11/h1-6,9H,7-8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYWTAGHNRNWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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